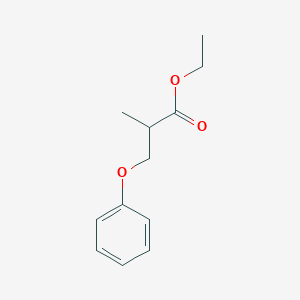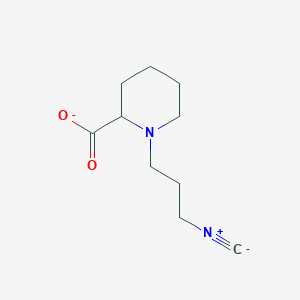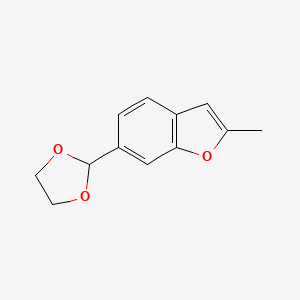
6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran is an organic compound that features a benzofuran ring substituted with a 1,3-dioxolane moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran typically involves the formation of the benzofuran core followed by the introduction of the 1,3-dioxolane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or Brønsted acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Benzofuran: The core structure shared with 6-(1,3-Dioxolan-2-yl)-2-methyl-1-benzofuran.
Uniqueness
This compound is unique due to the presence of both the benzofuran and 1,3-dioxolane moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
648916-00-1 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-yl)-2-methyl-1-benzofuran |
InChI |
InChI=1S/C12H12O3/c1-8-6-9-2-3-10(7-11(9)15-8)12-13-4-5-14-12/h2-3,6-7,12H,4-5H2,1H3 |
InChI Key |
LZLCCEJWABENET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


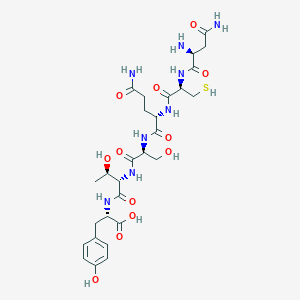
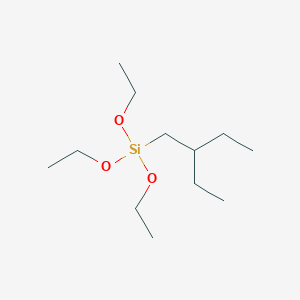
![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)
![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)
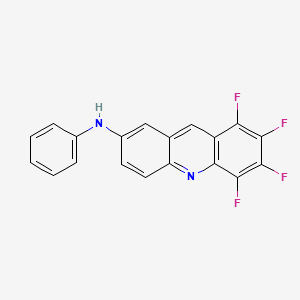
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
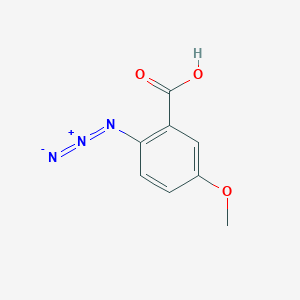
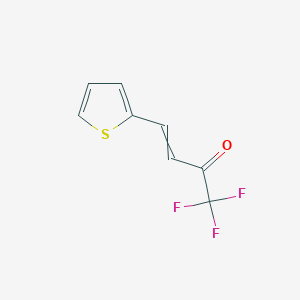
![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)
